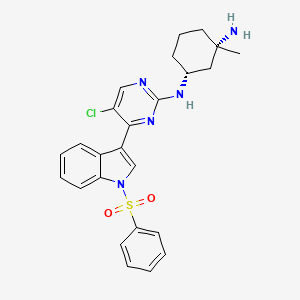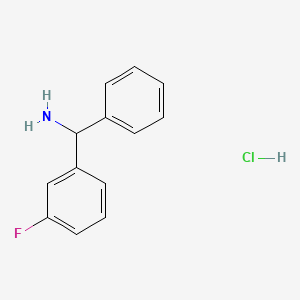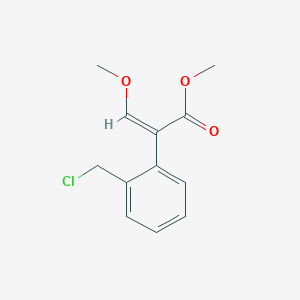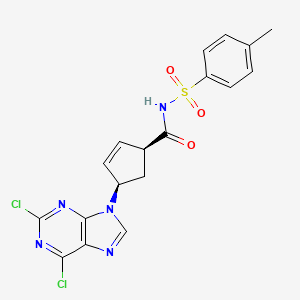
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with dichloro groups and a tosylated cyclopentene carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Derivative: Starting with a purine base, chlorination is carried out using reagents like thionyl chloride or phosphorus oxychloride to introduce the dichloro groups.
Cyclopentene Carboxamide Formation: The cyclopentene ring is synthesized through cyclization reactions, often involving Grignard reagents or organolithium compounds.
Coupling Reaction: The final step involves coupling the purine derivative with the tosylated cyclopentene carboxamide under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloro purine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. It may act as an inhibitor or modulator of specific enzymes involved in DNA replication and repair.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of the purine ring system makes it a candidate for targeting purine metabolism pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It may also find applications in the synthesis of diagnostic agents and biochemical probes.
Mécanisme D'action
The mechanism of action of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The dichloro purine moiety can bind to active sites of enzymes, inhibiting their activity. The tosyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxamide: Lacks the tosyl group, which may affect its biological activity.
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methylcyclopent-2-ene-1-carboxamide: Contains a methyl group instead of the tosyl group, leading to different pharmacokinetic properties.
Uniqueness
The presence of the tosyl group in (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C18H15Cl2N5O3S |
|---|---|
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
(1S,4R)-4-(2,6-dichloropurin-9-yl)-N-(4-methylphenyl)sulfonylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C18H15Cl2N5O3S/c1-10-2-6-13(7-3-10)29(27,28)24-17(26)11-4-5-12(8-11)25-9-21-14-15(19)22-18(20)23-16(14)25/h2-7,9,11-12H,8H2,1H3,(H,24,26)/t11-,12+/m1/s1 |
Clé InChI |
DXYLLVMJWVYRCQ-NEPJUHHUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@H]2C[C@H](C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CC(C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)




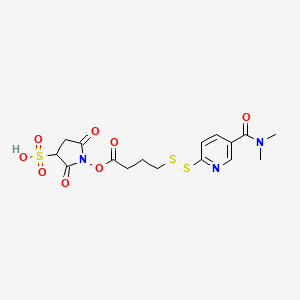
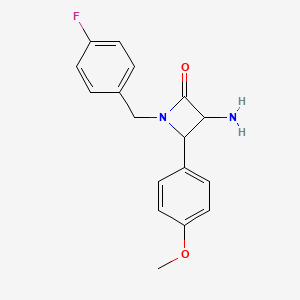
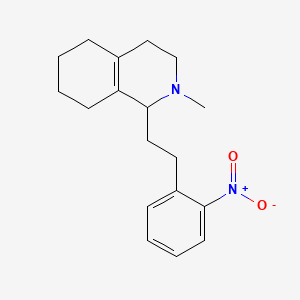
![[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B15062399.png)
